Ethyl Lauroyl Arginate Hydrochloride

Beschreibung

Contextualization of Amino Acid-Derived Antimicrobial and Surfactant Compounds in Scientific Inquiry

Amino acid-based surfactants (AAS) represent a versatile class of compounds that have garnered substantial attention in the scientific community. nih.govnih.gov These molecules are constructed from naturally occurring building blocks, with an amino acid serving as the polar head group linked to a hydrophobic tail, often via an easily cleaved ester or amide bond. nih.govub.edu This composition makes them an attractive alternative to conventional synthetic surfactants. ub.edu

The scientific inquiry into AAS is driven by several key attributes:

Versatility: The 20 standard amino acids provide a diverse toolkit for synthesizing anionic, cationic, and zwitterionic surfactants, allowing for the creation of molecules tailored for specific applications. nih.gov

Biodegradability: The natural origin of the head group and the nature of the linkage to the hydrophobic tail contribute to their potential for ready biodegradability. nih.govcosmeticsandtoiletries.com

Multifunctionality: Beyond their surfactant properties, many AAS exhibit inherent biological activities, including antimicrobial capabilities. ub.eduresearchgate.net Arginine-based surfactants, in particular, are noted for their antimicrobial potential due to the presence of the basic guanidine (B92328) group. ub.edu

Research into these compounds explores their self-assembly into micelles, their interactions at interfaces, and their potential use in a wide range of applications, from cosmetics to materials science. nih.govresearchgate.net The focus is on leveraging their unique chemical structures, which are derived from renewable resources, to develop effective and environmentally compatible technologies. ub.eduacs.org

Historical Development and Discovery of Ethyl Lauroyl Arginate Hydrochloride

The first synthesis of this compound (also referred to as LAE) and the initial reporting of its antimicrobial properties occurred in 1976. wikipedia.org In the early 1980s, the Spanish company Laboratorios Miret, S.A. (LAMIRSA), in collaboration with the Consejo Superior de Investigaciones Científicas (CSIC, Barcelona), began investigating cationic surfactants based on natural components for controlling pathogens. wikipedia.org

This research led to the development and patenting of LAE by LAMIRSA. fao.orgfrontiersin.org The synthesis process involves a two-step method: the esterification of L-arginine with ethanol (B145695), followed by the reaction of the resulting ethyl arginate with lauroyl chloride. fao.orgfrontiersin.orggenemedsyn.com The final product is recovered as a hydrochloride salt. fao.orggenemedsyn.com This compound was later commercialized by the VEDEQSA company of the LAMIRSA GROUP. frontiersin.org Regulatory evaluations for its use as a food preservative were conducted by bodies such as the U.S. Food and Drug Administration (FDA) in 2005 and the European Food Safety Authority (EFSA) in 2007. fao.orgnih.gov

Rationale for Comprehensive Academic Investigation of this compound

The comprehensive academic investigation of this compound is propelled by its distinct combination of chemical and functional properties. As a cationic surfactant derived from natural substances, it stands out as a subject of interest for both fundamental and applied research. exsyncorp.comgoogle.com

Key rationales for its study include:

Broad-Spectrum Antimicrobial Efficacy: LAE demonstrates strong antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. exsyncorp.commobelbiochem.comlauric-arginate.comatamanchemicals.com This makes it a compelling subject for research into new antimicrobial agents.

Mechanism of Action: Its primary mode of action involves the disruption of microbial cell membranes. mobelbiochem.comnih.gov The cationic molecule interacts with the negatively charged components of the cell membrane, altering its permeability and inhibiting population growth, a mechanism that is a key focus of microbiological research. wikipedia.orgcosmeticsandtoiletries.comatamanchemicals.com

Physicochemical Characteristics: LAE's properties, such as its water solubility and stability over a pH range of 3 to 7, make it suitable for study in various aqueous systems and product formulations. wikipedia.orgatamanchemicals.com

Derivation from Natural Components: The synthesis of LAE from the amino acid L-arginine and lauric acid, a common fatty acid, aligns with the growing demand for materials derived from renewable and naturally occurring sources. nih.govcosmeticsandtoiletries.com This aspect drives research in the field of "green chemistry" and sustainable materials.

Overview of Research Scope and Objectives Pertaining to this compound

Current research on this compound is multifaceted, spanning microbiology, food science, materials science, and biochemistry. The primary objectives are to fully characterize its properties and explore its potential applications.

The scope of research includes:

Mechanistic Studies: A significant area of investigation is the detailed elucidation of its antimicrobial mechanism. Research aims to understand precisely how LAE interacts with and disrupts bacterial membranes at a molecular level, including its binding to specific phospholipids. nih.govtcichemicals.comspgykj.com

Application in Food Systems: Numerous studies focus on its application as a food preservative. nih.govresearchgate.net Research objectives include evaluating its efficacy in various food matrices, its stability during processing and storage, and its potential use in active packaging solutions to improve the microbiological safety of food products. earthwormexpress.comresearchgate.netresearchgate.net

Antibiofilm Activity: Researchers are investigating the efficacy of LAE against microbial biofilms, which are communities of microorganisms attached to a surface. unizar.es Objectives include determining its ability to prevent biofilm formation and to act on established biofilms on various surfaces. unizar.es

Interaction with Other Components: Studies are exploring the interactions of LAE with other chemical compounds, such as biopolymers and other surfactants. mdpi.com This research is crucial for understanding how its performance is affected in complex formulations and for developing novel material applications, such as modified cellulose (B213188) nanocrystals. mdpi.com

Microbiome Research: Emerging research is beginning to explore the influence of LAE on microbial communities, such as the gut microbiota, to understand its broader biological effects. nih.gov

Research Findings: Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₄₁ClN₄O₃ | wikipedia.org |

| Molecular Weight | 421.02 g/mol | wikipedia.orgfao.org |

| Appearance | White powder | fao.orgfao.org |

| Melting Point | 50.5°C to 58°C | nih.govfrontiersin.orgearthwormexpress.com |

| Solubility in Water (at 20°C) | > 247 g/kg | fao.orgnih.gov |

| pH (1% aqueous solution) | 3.0 - 5.0 | genemedsyn.comfao.org |

| Critical Micelle Concentration (CMC) | 0.18–0.21% (w/v) | nih.gov |

Antimicrobial Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of a microorganism. These values demonstrate the broad-spectrum activity of LAE.

| Microorganism Type | Representative Species | Average MIC Range (µg/mL) | Source(s) |

| Gram-positive Bacteria | Staphylococcus aureus, Listeria monocytogenes | 8 - 64 | lauric-arginate.comatamanchemicals.com |

| Gram-negative Bacteria | Escherichia coli, Salmonella enterica | 8 - 64 | lauric-arginate.comatamanchemicals.com |

| Yeasts & Molds | Candida albicans, Aspergillus ochraceus | 16 - 128 | lauric-arginate.comunizar.es |

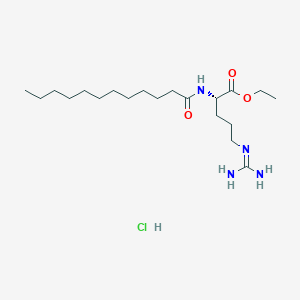

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBZMGWLVMQKNE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209136 | |

| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60372-77-2 | |

| Record name | Ethyl-Nα-lauroyl-L-arginate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60372-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl lauroyl arginate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060372772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EC / List no. CAS no. Index no. ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LAUROYL ARGINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPD6ZY79TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Advanced Preparative Methodologies for Ethyl Lauroyl Arginate Hydrochloride

Historical and Current Synthetic Routes for Ethyl Lauroyl Arginate Hydrochloride

The synthesis of this compound is fundamentally a two-step process. fao.org The first step involves the esterification of the amino acid L-arginine with ethanol (B145695). frontiersin.orgfao.org This is followed by a second step where the resulting ethyl arginate intermediate is reacted with lauroyl chloride. frontiersin.orgfao.org The final product, ethyl lauroyl arginate, is recovered as a hydrochloride salt, which presents as a white, solid powder after filtration and drying. fao.orgfao.org

The foundational method involves using thionyl chloride as an esterification agent for the initial reaction between L-arginine HCl and ethanol. fao.org The subsequent condensation reaction with lauroyl chloride occurs in an aqueous medium. fao.org More recent patented processes have introduced variations to improve efficiency and purity, such as conducting the condensation reaction in an organic system to minimize hydrolysis and developing single-pot processes for better control over reaction parameters on a commercial scale. google.compatsnap.com

Esterification and Amidation Reaction Mechanisms

The synthesis of this compound involves two primary reaction mechanisms:

Esterification: The first stage is the esterification of the carboxyl group of L-arginine hydrochloride with ethanol. fao.org This reaction is typically facilitated by an esterification agent such as thionyl chloride, which reacts with ethanol to form an intermediate that readily esterifies the amino acid. fao.org The heat generated during this reaction is often utilized to drive the process forward, resulting in the formation of ethyl arginate dihydrochloride (B599025) (ethyl arginate 2HCl). fao.org

Amidation (Condensation): The second stage is the amidation, which involves the condensation of lauroyl chloride with the α-amino group of the ethyl arginate dihydrochloride intermediate. fao.org This is a type of Schotten-Baumann reaction, where the acyl chloride (lauroyl chloride) reacts with the amine (ethyl arginate) under controlled pH conditions. google.com The reaction is typically carried out in an aqueous alkaline medium where a base, such as sodium hydroxide (B78521), is used to neutralize the hydrochloric acid formed during the reaction, driving the condensation forward to yield ethyl lauroyl arginate. fao.orggoogle.com

Optimization of Reaction Parameters, including Temperature and pH Regulation

Precise control of reaction parameters is critical for maximizing the yield and purity of the final product. Different synthetic methodologies employ slightly different optimal conditions.

For the amidation step, one common method specifies maintaining the temperature between 10–15°C and the pH in a narrow range of 6.7–6.9. frontiersin.orgnih.gov Another patented process for industrial-scale production involves cooling the initial solution of L-arginine ethyl ester dihydrochloride to between 5°C and 10°C. google.com The pH is then adjusted to the range of 7.0 to 8.0 by adding sodium hydroxide solution before the simultaneous addition of lauroyl chloride and more sodium hydroxide solution to maintain the pH and temperature. google.com After the reaction, the temperature is raised to approximately 18-20°C. google.com

In processes designed to maximize purity by avoiding hydrolysis, the esterification reaction temperature may be controlled at 25°C during the addition of thionyl chloride, with the reaction then proceeding for 10-18 hours at temperatures ranging from 30°C to 45°C. patsnap.com

| Parameter | Route 1 | Route 2 |

| Temperature | 10–15°C | 5–10°C |

| pH | 6.7–6.9 | 7.0–8.0 |

Purification and Isolation Techniques for this compound

Following synthesis, the product is isolated and purified. A common final step in the production process is the filtration of the reaction mixture through a press filter to separate the solid this compound. fao.org This is followed by a drying process to reduce the water content to below 5%, yielding a final product with an active ingredient content of 85% to 95%. fao.orggenemedsyn.com

More advanced purification methodologies have been developed to achieve higher purity. patsnap.comgoogle.com One such process involves acidifying the ethyl lauroyl arginate in an organic system, such as ethyl acetate, using dilute hydrochloric acid to form the hydrochloride salt. google.com The organic phase is then washed with a saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to remove the solvent. google.com The final purification step involves recrystallization from a solvent system to precipitate the purified solid, which is then dried to yield this compound with a purity of 97% or higher. patsnap.comgoogle.com

Advancements in Industrial Scale Production of this compound

The industrial production of this compound has been validated according to Good Manufacturing Practices (GMP). fao.org The process developed by Laboratorios Miret, S.A. (LAMIRSA) is a well-documented example of large-scale manufacturing. fao.org This includes validation of the equipment used in the synthesis, such as the reactors and filter presses, to ensure consistent product quality. fao.org

Advancements include the development of single-pot synthesis processes, which offer better control over parameters like temperature and pH during the reaction and facilitate easier isolation of a higher quality and quantity product. google.com Another significant advancement is the shift from aqueous reaction mediums to organic systems for the condensation and purification steps. patsnap.com This change is designed to address the challenges of product hydrolysis that can occur in aqueous solutions, which is a critical factor when scaling up production. google.com

Process Efficiency and Yield Enhancement Strategies

A key strategy for enhancing process efficiency and yield is the mitigation of product hydrolysis. google.com Ethyl lauroyl arginate can undergo hydrolysis at either the amide bond, yielding L-arginine ethyl ester and lauric acid, or at the ester bond, yielding Nα-lauroyl-L-arginine and ethanol. mdpi.com Conducting the condensation and purification steps in an organic solvent system effectively avoids this issue, leading to a significant improvement in product yield. patsnap.comgoogle.com This approach has been reported to achieve a molar yield of 97% or higher, a substantial increase compared to traditional aqueous-based methods where hydrolysis by-products are more prevalent, especially during scale-up. patsnap.comgoogle.com

Impurity Profile Management in Commercial this compound Preparations

The management of impurities is essential for ensuring the quality and safety of the final product. Commercial preparations of this compound contain the active ingredient at a concentration of 85-95%. fao.orggenemedsyn.com The remaining portion consists of unreacted starting materials and by-products from the synthesis.

The primary impurities include:

Starting Materials: Lauric acid, L-arginine HCl, and ethanol. genemedsyn.com

By-products: Nα-Lauroyl-L-arginine (formed by hydrolysis of the ethyl ester), ethyl laurate, and ethyl arginate 2HCl (the intermediate from the first reaction step). fao.orggenemedsyn.com

During storage, ethyl lauroyl arginate can also decompose via hydrolysis, leading to the formation of surface-active components like Nα-lauroyl-L-arginine or lauric acid. mdpi.com Regulatory specifications set strict limits on the levels of these impurities in the final product. fao.org

| Impurity | Typical Specification Limit | Origin |

| Nα-Lauroyl-L-arginine | Not more than 3% | By-product/Hydrolysis Product |

| Lauric acid | Not more than 5% | Starting Material/Hydrolysis Product |

| Ethyl laurate | Not more than 3% | By-product |

| L-Arginine HCl | Not more than 1% | Starting Material |

| Ethyl arginate 2HCl | Not more than 1% | Intermediate |

| Water | Not more than 5% | Residual |

| Total Ash | Not more than 2% | Inorganic Residue |

Toxicological Profiles and Biotransformation Pathways of Ethyl Lauroyl Arginate Hydrochloride

Metabolic Fate and In Vivo Hydrolysis of Ethyl Lauroyl Arginate Hydrochloride

This compound (LAE) undergoes rapid metabolism in the body through chemical and enzymatic pathways. earthwormexpress.comnih.gov Following oral ingestion, the compound is extensively hydrolyzed into naturally occurring dietary components before significant absorption of the parent compound can occur, leading to low systemic exposure to LAE itself in both rats and humans. foodstandards.gov.aunih.gov The hydrolysis is accelerated in alkaline conditions. nih.gov

The biotransformation of LAE follows two primary routes. One pathway involves the cleavage of the ethyl ester group, forming Nα-lauroyl-L-arginine (LAS) and ethanol (B145695). The other pathway involves the hydrolysis of the amide bond, which releases the lauroyl side chain to form L-arginine ethyl ester and lauric acid. nih.govnih.govwikipedia.org These initial metabolites are then subject to further breakdown. nih.gov

In biological systems, LAE is subject to rapid enzymatic degradation. In vitro studies using simulated intestinal fluid show a swift hydrolysis of LAE, with over 90% being converted to arginine within an hour. nih.gov Similarly, incubation with human plasma results in the ready hydrolysis of LAE to its corresponding metabolite, lauroyl arginine (LAS), with approximately 50% conversion occurring over a four-hour period. nih.gov This rapid breakdown, particularly by enzymes in the upper intestine, ensures that only minimal amounts of unchanged ethyl lauroyl arginate enter the bloodstream. foodstandards.gov.au

In vivo and in vitro studies have identified the primary metabolites of this compound. nih.gov The initial hydrolysis yields key intermediate metabolites:

Nα-lauroyl-L-arginine (LAS) nih.govwikipedia.org

L-arginine ethyl ester nih.govfrontiersin.org

Lauric acid nih.govwikipedia.org

These intermediates are further metabolized into endogenous compounds that are common in the diet and normal human metabolism. foodstandards.gov.au LAS is hydrolyzed to L-arginine and lauric acid. wikipedia.org The L-arginine formed enters the urea (B33335) cycle, where it is converted to ornithine and urea. earthwormexpress.comnih.gov Ornithine can be further metabolized to yield carbon dioxide. nih.gov Lauric acid, a common saturated fatty acid, enters the normal pathways of fatty acid metabolism. nih.gov Ethanol is degraded via standard metabolic processes into carbon dioxide and water. nih.gov The major routes for the excretion of these final metabolic products are as carbon dioxide in expired air and as urea in urine. earthwormexpress.com

Metabolic Pathway of this compound This table outlines the degradation process of this compound in the body.

| Parent Compound | Initial Metabolites | Subsequent Metabolites | Final End Products |

|---|---|---|---|

| This compound | Nα-lauroyl-L-arginine (LAS) | L-arginine | Urea, Carbon Dioxide |

| L-arginine ethyl ester | Lauric Acid | (Enters fatty acid metabolism) | |

| Ethanol | Carbon Dioxide, Water |

Pharmacokinetic studies in humans confirm the rapid metabolism of LAE and consequently low systemic exposure to the parent compound. nih.gov In a study with human volunteers, LAE itself was only detectable in two plasma samples from a single individual, at levels close to the limit of quantification (1 ng/ml). nih.gov

The primary metabolite, LAS, reached mean peak plasma concentrations of 18.2 ng/ml and 23.9 ng/ml at 2 hours post-administration for two different dose levels. nih.gov The other key metabolite, ¹³C-arginine (from labeled LAE), appeared in the plasma much earlier (0.5 to 1 hour) and at significantly higher levels, with mean peak concentrations of 124 ng/ml and 240 ng/ml for the respective doses. nih.gov These findings demonstrate that orally administered LAE is quickly metabolized, primarily into lauric acid and the naturally occurring amino acid arginine. nih.gov Animal studies in rats corroborate the findings of low systemic exposure. foodstandards.gov.au

Mammalian Toxicity Research of this compound

The toxicological profile of this compound has been evaluated through a range of mammalian toxicity studies. nih.gov Research has been conducted in accordance with established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD). earthwormexpress.com

Acute toxicity studies have established a low order of toxicity for LAE following oral administration. Repeat-dose studies have identified No Observed Adverse Effect Levels (NOAELs) based on various endpoints. In rat studies, the lowest NOAELs were identified as 47 mg/kg of body weight per day for males and 56 mg/kg of body weight per day for females, based on observations of effects on white blood cells. nih.gov

Summary of Acute Toxicity Studies for this compound This table provides a summary of results from acute toxicity testing in various models.

| Toxicity Test | Testing Subjects | Results |

|---|---|---|

| Acute Oral Toxicity | Rat | LD₅₀ > 5,000 mg/kg body weight |

| Acute Dermal Toxicity | Rabbit | No systemic effects at 2,000 mg/kg/day; mild dermal irritation observed |

| Acute Eye Irritation | Not specified | Classified as a severe eye irritant |

Data sourced from Ruckman et al., 2004, as cited in earthwormexpress.com

A battery of genotoxicity assays has been conducted to assess the potential for this compound and its major metabolite, Nα-lauroyl-L-arginine (LAS), to cause genetic mutations or chromosomal damage. foodstandards.gov.aufoodstandards.gov.au The results from these studies have consistently shown no evidence of mutagenic or clastogenic activity for either the parent compound or its metabolite. foodstandards.gov.au Because LAE was not found to be genotoxic and lacks chemical structural alerts for carcinogenicity, long-term carcinogenicity studies were not deemed necessary. foodstandards.gov.au

Reproductive and Developmental Toxicity Research

Investigations into the reproductive and developmental toxicity of this compound have been conducted to establish its safety profile. The most notable and consistently observed effect in these studies was a delay in the onset of puberty in female rat offspring, specifically characterized by delayed vaginal opening. nih.govfoodstandards.gov.au This finding was a critical endpoint for determining the Acceptable Daily Intake (ADI) of the compound by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). foodstandards.gov.au

In a one-generation reproductive toxicity study in rats, this delay in sexual maturation was the primary adverse effect noted. earthwormexpress.com Other reproductive and developmental parameters in the studies did not show significant adverse effects. For instance, a screening study for reproductive and developmental toxicity did not indicate adverse effects on reproductive organs themselves. foodstandards.gov.au Similarly, studies in rabbits did not reveal adverse reproductive or developmental effects.

The No Observed Adverse Effect Level (NOAEL) derived from these reproductive toxicity studies, based on the delayed vaginal opening in rats, has been a key factor in establishing safety thresholds for human consumption. foodstandards.gov.au

Long-Term Toxicological Significance of Observed Effects

The long-term toxicological significance of the effects observed in animal studies with this compound has been carefully evaluated by regulatory agencies. The primary finding from reproductive studies, a delay in the onset of puberty in female rats, was considered relevant for human risk assessment as there was no information to suggest it was a species-specific effect. foodstandards.gov.au Consequently, this effect was used as the basis for establishing a conservative ADI. foodstandards.gov.au The uncertainty surrounding the precise mechanism of this effect led to the application of safety factors in the risk assessment process. foodstandards.gov.au However, some research has suggested that the observed delay in vaginal opening is of no long-term toxicological relevance. nih.gov

Another effect noted in long-term studies in rats was a minor local irritant effect on the forestomach, likely attributable to the surfactant properties of the compound. foodstandards.gov.au This finding, however, was not considered significant for human health risk assessment. The rationale is that the rodent forestomach lacks a protective mucus layer and has no direct anatomical equivalent in humans, making the effect irrelevant to human physiology. foodstandards.gov.au

Furthermore, extensive genotoxicity studies on this compound and its major metabolites have shown no evidence of genotoxic or carcinogenic potential. foodstandards.gov.au In animal toxicity studies with durations of up to one year, the compound was generally well-tolerated, even at relatively high doses. foodstandards.gov.au Systemic exposure to the intact compound is low following oral administration because it is rapidly metabolized in the intestines into naturally occurring substances like L-arginine and lauric acid. foodstandards.gov.au

Impact of this compound on Host Biological Systems

Effects on Immune Cell Parameters

The impact of this compound on immune cells has been a point of evaluation in toxicological assessments, with some differing interpretations from regulatory bodies. The European Food Safety Authority (EFSA) initially established an ADI based on observed effects on white blood cell counts in repeat-dose toxicity studies. foodstandards.gov.au Some chronic toxicity studies noted statistically significant decreases in certain differential white blood cell counts, such as neutrophils and monocytes, at high doses. europa.eu

However, the toxicological importance of these changes has been debated. Study authors have suggested that a lower white blood cell count might be a reflection of the compound's antimicrobial nature rather than a direct toxic effect on the immune system. europa.eu More recent assessments and reviews have indicated that, based on short-term toxicity studies, this compound has no adverse effects on white blood cell parameters in rats. nih.gov This suggests that while some changes in immune cell counts may occur at high exposure levels, they are not consistently considered a significant toxicological concern.

Hepatic Systemic Responses and Comparisons with Other Antimicrobials

Specific research detailing the hepatic systemic responses to this compound is limited. Toxicokinetic studies show that after oral administration, the compound is rapidly and extensively metabolized in the gastrointestinal tract to L-arginine and lauric acid, which are then absorbed and enter normal endogenous metabolic pathways. foodstandards.gov.aunih.gov This rapid intestinal breakdown limits the systemic exposure of the liver to the intact parent compound. foodstandards.gov.au Studies tracking the distribution of radiolabelled this compound in rats found that only a small percentage of the dose's radioactivity was located in the liver. industrialchemicals.gov.au

While many conventional antibiotics can be associated with drug-induced liver injury, there is a lack of specific data directly comparing the hepatotoxicity of this compound to other antimicrobials. nih.gov Its metabolic profile, breaking down into common dietary components before significant absorption, suggests a low potential for direct hepatic toxicity, a characteristic that would differentiate it from some systemically absorbed antimicrobial agents known to cause hepatic effects. foodstandards.gov.aunih.gov Standard mutagenicity tests using liver enzyme preparations (S9) have not indicated any issues, though these tests are not designed to assess systemic organ toxicity. europa.eu

Gastrointestinal Microbiota Modulation and Dysbiosis Potential

Given its broad-spectrum antimicrobial activity, this compound has been shown to modulate the structure of the host's gastrointestinal microbiota. nih.govnih.gov Studies in mice have demonstrated that oral administration of the compound alters the composition of the gut microbiome. nih.gov

Research has identified specific changes in bacterial populations following exposure. For example, LAE has been observed to decrease the relative abundance of potentially pathogenic bacteria like Mycoplasma and Streptococcus. nih.gov Conversely, it may increase the abundance of bacteria considered beneficial, such as Odoribacter, which is associated with the production of compounds that help maintain the intestinal immune system. nih.gov This modulation of the gut flora is a direct consequence of its intended antimicrobial function. While this can be beneficial in reducing pathogenic bacteria, any significant alteration of the gut microbiome carries a theoretical potential for dysbiosis, the long-term consequences of which are an area of ongoing research. nih.govnih.gov

Changes in Murine Gut Microbiota Following LAE Administration

| Bacterial Genus | Observed Change | Potential Implication |

|---|---|---|

| Odoribacter | Increased Abundance | Considered beneficial; produces sulfonolipids that may support the immune system. nih.gov |

| Mycoplasma | Decreased Abundance | Considered potentially pathogenic; associated with respiratory and reproductive infections. nih.gov |

| Streptococcus | Decreased Abundance | Considered potentially pathogenic; can cause morbidity and mortality. nih.gov |

| Enterorhabdus | Decreased Abundance | Genus has been associated with inflammatory diseases. nih.gov |

Influence on Animal Growth and Physiological Parameters

The influence of this compound on animal growth and general physiological parameters has been evaluated in several animal studies. In acute and repeat-dose toxicity studies, no adverse effects on body weight gain were observed, and the compound was generally well-tolerated. foodstandards.gov.au

Interestingly, due to its antimicrobial action on the gut microbiota and its metabolism into the amino acid L-arginine, which plays a role in nutrient metabolism, this compound has been investigated as a potential growth promoter in animal health. nih.gov Studies in mice have been conducted specifically to test its effect on animal growth. nih.gov In one study, LAE was evaluated for its potential as an antimicrobial veterinary drug and growth promoter, suggesting that its effects on gut health could translate to positive effects on animal growth and feed efficiency. nih.gov

Environmental Behavior and Degradation Studies of Ethyl Lauroyl Arginate Hydrochloride

Hydrolytic Degradation Pathways and Product Formation During Storage

Ethyl lauroyl arginate hydrochloride undergoes hydrolytic degradation, a process significantly influenced by the pH and temperature of the aqueous environment. The stability of the compound decreases as the pH increases. nih.govfao.org This base-catalyzed hydrolysis proceeds via two primary pathways. mdpi.com

The first and preferred pathway involves the hydrolysis of the ester bond, which links the ethyl group to the arginate molecule. This reaction yields Nα-lauroyl-l-arginine (LAS) and ethanol (B145695). mdpi.com LAS is itself a surface-active component. mdpi.com

The second possible degradation pathway involves the cleavage of the amide bond between the lauroyl group (the hydrophobic chain) and the arginine headgroup. This results in the formation of lauric acid (also known as dodecanoic acid) and L-arginine ethyl ester. mdpi.com Both LAS and lauric acid are the primary surface-active products formed during the degradation of ELA in storage. mdpi.com

The rate of hydrolysis is highly dependent on the pH of the solution. In acidic conditions, ELA is relatively stable, while its degradation accelerates in neutral to alkaline conditions. nih.gov

| pH Level | Half-life |

|---|---|

| 4 | > 1 year |

| 7 | 57 days |

| 9 | 34 hours |

Biodegradability Assessments and Environmental Persistence

This compound is considered to be readily biodegradable. foodstandards.gov.au Following its release into the environment, it is rapidly metabolized by microorganisms. foodstandards.gov.au The degradation pathways mirror the metabolic processes observed in toxicological studies, breaking the compound down into naturally occurring substances. foodstandards.gov.auearthwormexpress.com

The primary metabolites are L-arginine and lauric acid, both of which are common components of the diet and are further processed through normal biochemical pathways. foodstandards.gov.auearthwormexpress.com L-arginine enters the urea (B33335) cycle, where it is converted to ornithine and urea. earthwormexpress.com Lauric acid, a common fatty acid, enters the normal fatty acid metabolism cycle. foodstandards.gov.au Given that the ultimate breakdown products are endogenous compounds, ELA is not expected to persist in the environment.

Pathways of Environmental Release and Distribution in Various Compartments

The primary pathways for the environmental release of this compound are associated with its use in consumer and food products. Release can occur from:

Wastewater: From the washing of cosmetic products off the skin and hair, and the disposal of food products, leading to its entry into municipal wastewater treatment systems.

Food Packaging: Migration from active food packaging materials into food, and subsequent disposal of the packaging itself. researchgate.netresearchgate.net

Once released into the environment, the distribution of ELA is governed by its physicochemical properties. It has a high water solubility (greater than 247 g/kg at 20°C) and a low octanol-water partition coefficient. nih.govfao.org This indicates a strong tendency for the compound to remain in the aqueous phase rather than partitioning to soil or sediment. As a cationic surfactant, it may interact with negatively charged surfaces, but its high water solubility suggests it will be mobile in aquatic systems.

Ecological Impact and Ecotoxicological Research Considerations

While readily biodegradable, this compound exhibits significant toxicity to aquatic organisms. Ecotoxicological studies have been conducted on representative species from three trophic levels: fish, invertebrates (crustaceans), and algae. The results indicate that algae are particularly sensitive to the compound. Based on these findings, the compound is classified as very toxic to aquatic life.

| Organism Type | Endpoint | Duration | Value (mg/L) | Toxicity Classification |

|---|---|---|---|---|

| Fish (Vertebrate) | LC50 | 96 hours | 23.7 | Harmful |

| Daphnia (Invertebrate) | EC50 | 48 hours | 6.5 | Toxic |

| Algae (Plant) | EbC50 | 72 hours | 0.46 | Very toxic |

LC50 (Lethal Concentration 50%): The concentration of a chemical which kills 50% of a test population. chemsafetypro.comEC50 (Effective Concentration 50%): The concentration of a chemical which causes a defined effect in 50% of a test population. chemsafetypro.comEbC50: EC50 based on biomass. chemsafetypro.com

These data highlight the need to consider the potential ecological impact in aquatic environments, despite the compound's rapid degradation. The high toxicity, particularly to algae which form the base of many aquatic food webs, is a primary consideration in its environmental risk assessment.

Analytical Methodologies for Quantification and Characterization in Research

Chromatographic Techniques for Ethyl Lauroyl Arginate Hydrochloride and Metabolite Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of LAE and its related compounds. Its high resolution and sensitivity make it ideal for analyzing trace amounts in complex samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly common, offering straightforward and reliable quantification. sielc.comsielc.com A typical RP-HPLC setup might use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

The primary metabolite of LAE, Nα-lauroyl-L-arginine, along with other related substances such as lauric acid and ethyl laurate, can also be quantified using HPLC. fao.orgfao.org The retention time—the time it takes for a compound to pass through the column—is a key parameter for identification. For instance, under specific chromatographic conditions, the retention time for LAE has been noted to be approximately 4.3 minutes, while its metabolite Nα-lauroyl-L-arginine appears at around 2.2 minutes. fao.orgfao.org Other related compounds like lauric acid and L-arginine hydrochloride have distinct retention times, allowing for their simultaneous analysis. fao.orgfao.org In some methods, post-column derivatization is employed to enhance the detection of certain metabolites, such as L-arginine·HCl and ethyl arginate·2HCl, which involves reacting them with a solution like o-phthaldialdehyde to form a product that can be measured by a spectrophotometric detector. fao.org

| Compound | Typical Retention Time (minutes) |

| This compound (LAE) | 4.3 |

| Nα-lauroyl-L-arginine | 2.2 |

| Lauric acid | 3.65 |

| L-arginine·HCl | 5.03 |

| Ethyl arginate·2HCl | 6.70 |

| Ethyl laurate | 11.2 |

| Retention times are approximate and can vary based on specific HPLC conditions such as column type, mobile phase composition, and flow rate. fao.orgfao.org |

For analyzing LAE in complex biological or food matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity compared to HPLC with UV detection. researchgate.netnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry.

An established LC-MS/MS method for LAE in food involves extraction with an acetonitrile/water mixture. researchgate.netnih.gov To improve accuracy and precision, an isotope-labeled internal standard, such as LAE-d23 hydrochloride, is often used. researchgate.netnih.gov This method demonstrates excellent performance, with low limits of detection (LOD) and quantification (LOQ). For liquid samples, the LOD can be as low as 0.32 mg/kg, and for solid samples, 1.0 mg/kg. researchgate.netnih.gov The method's reliability is further confirmed by high spike recovery rates, typically between 90% and 110%, with a relative standard deviation (%RSD) below 10%. researchgate.netnih.gov These characteristics make LC-MS/MS a robust and reliable tool for routine surveillance and analysis of LAE in various food products. researchgate.net

Spectrophotometric Methods for this compound Detection

Spectrophotometry offers a simpler and more accessible alternative to chromatography for the quantification of LAE in certain applications. These methods rely on the interaction of the compound with light.

One effective spectrophotometric method involves the formation of an ionic pair between the cationic LAE and an inorganic complex. nih.govresearchgate.net A common approach uses the tetrathiocyanatocobaltate(II) complex, [Co(SCN)₄]²⁻. nih.govresearchgate.net When LAE is mixed with this complex in an aqueous solution, an ion-pair is formed. This newly formed complex can be extracted from the aqueous phase into a suitable organic solvent. nih.govresearchgate.net The concentration of the extracted ion-pair is then determined by measuring its absorbance using a UV-Visible spectrophotometer. nih.govresearchgate.net

This method has been validated and shows good analytical performance, with a linear range typically from 1.10 to 25.00 mg kg⁻¹ and a limit of detection of 0.33 mg kg⁻¹. nih.govresearchgate.net The accuracy is high, with a relative error of less than 1%, and the precision is also good, with a relative standard deviation (RSD) under 3.6%. nih.govresearchgate.net To ensure there are no interferences from other substances in the sample, the results from this method can be cross-verified with HPLC-UV analysis. nih.gov

Advanced Techniques for Investigating Antimicrobial Activity

Beyond quantification, researchers use advanced techniques to study the functional effects of LAE, particularly its antimicrobial activity. These methods provide insights into how the compound affects microbial physiology.

Optical oxygen sensing and respirometry are innovative analytical methodologies used to investigate the effects of antimicrobials like LAE on bacteria. bohrium.com This technique monitors the oxygen consumption of microbial cultures over time, which is a direct indicator of their metabolic activity and respiration. bohrium.comresearchgate.net By introducing an oxygen-sensitive probe into the sample, researchers can measure changes in oxygen concentration as bacteria respire. bohrium.comrsc.org

When an antimicrobial agent such as LAE is added, its effect on bacterial respiration can be observed in real-time. bohrium.comresearchgate.net This allows for the generation of dose-response curves and the calculation of key parameters like the half-maximal effective concentration (EC50) and the generation time of the microorganisms under different LAE concentrations. bohrium.com This platform offers a rapid and automated way to analyze the toxic effects of LAE on various bacterial species, providing valuable data on its antimicrobial efficacy. bohrium.com It is important to note that some bacterial secretions, like redox-active molecules, can interfere with certain phosphorescent oxygen probes, requiring careful controls in experimental design. biorxiv.orgbiorxiv.org

Methodologies for Assessing Surface Activity and Aggregation Behavior

As a cationic surfactant, this compound exhibits significant surface activity, adsorbing at interfaces and forming aggregates (micelles) in solution above a certain concentration known as the critical micelle concentration (CMC). nih.govfrontiersin.org The determination of these properties is fundamental to understanding its mechanism of action and optimizing its performance in formulations.

Several methodologies are employed to characterize the surface and aggregation behavior of LAE:

Tensiometry : This is the primary technique for measuring the surface tension of LAE solutions. The pendant drop technique is a common method where the shape of a drop of the solution is analyzed to determine the surface tension. mdpi.comresearchgate.net By measuring surface tension across a range of concentrations, a surface tension isotherm can be generated, and the CMC can be identified as the concentration at which the surface tension plateaus. mdpi.com

Oscillating Drop Tensiometry : This dynamic technique is used to determine the surface dilational viscoelastic moduli of LAE solutions. It involves subjecting a pendant drop to oscillations in volume and measuring the corresponding changes in surface tension. mdpi.comresearchgate.net This provides insights into the stability and reorganization of the interfacial layer, which is influenced by factors like the presence of micelles. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) : ITC is another method used to determine the CMC by measuring the heat changes that occur upon micelle formation. nih.gov

Research has shown that the CMC and the surface tension at the CMC (σCMC) can vary depending on the purity of the LAE sample. mdpi.com Commercially available LAE can contain surface-active residues from its synthesis or from hydrolysis, such as Nα-lauroyl–l-arginine (LAS) and dodecanoic (lauric) acid. mdpi.comnih.gov These components can form highly surface-active heterodimers with LAE, influencing the measured surface properties and CMC value. mdpi.comresearchgate.net

The table below presents a compilation of reported CMC and σCMC values for this compound from various research findings.

Interactive Table: Reported CMC and Surface Tension Values for LAE

| LAE Purity/Formulation | Method Used | CMC Value (mM) | σCMC (mN/m) |

|---|---|---|---|

| Food-grade (≥98%) | Surface Tension Isotherm | 4.5 | 26.4 |

| Mirenat-G (10.5% LAE in glycerol) | Surface Tension Isotherm | 2.4 | ~26 |

| Analytical Standard (>99%) | Surface Tension Isotherm | 1.0 - 1.1 | 25 |

| Mirenat-CF (10.5% in propylene (B89431) glycol) | Isothermal Titration Calorimetry | 4.9 | Not Reported |

Data sourced from multiple references. mdpi.comresearchgate.net

Studies have also investigated the influence of additives on the surface properties of LAE. The addition of electrolytes like sodium chloride can screen electrostatic interactions, while other substances like urea (B33335) can significantly impact interfacial properties and foam stability. ikifp.edu.pl These methodologies are critical for a complete understanding of LAE's behavior as a surfactant in complex systems.

Conclusions and Future Research Directions in Ethyl Lauroyl Arginate Hydrochloride Studies

Synthesis of Current Academic Understandings of Ethyl Lauroyl Arginate Hydrochloride

This compound (ELA), also known as lauric arginate (LAE), is a synthetically produced cationic surfactant derived from L-arginine, lauric acid, and ethanol (B145695). nih.govresearchgate.net First synthesized in 1984, it is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of bacteria (both Gram-positive and Gram-negative), yeasts, and molds. nih.govmdpi.com This antimicrobial action is attributed to its surfactant properties, which allow it to disrupt the integrity of microbial cell membranes, leading to altered permeability, loss of cytoplasmic material, and inhibition of metabolic processes. mdpi.comwikipedia.orgmdpi.com

Academically, ELA is characterized as a white, hygroscopic powder with good water solubility. nih.gov Its stability is pH and temperature-dependent, showing decreased stability with rising temperatures and lower pH levels. fao.orgnih.gov A key aspect of its biochemistry is its metabolic fate. Following ingestion, ELA is rapidly hydrolyzed in the body into its constituent components: lauric acid and L-arginine, with ethanol as a byproduct of its synthesis. nih.govfoodstandards.gov.au These metabolites are endogenous compounds or substances commonly found in the diet, which then enter normal metabolic pathways. foodstandards.gov.auearthwormexpress.com For instance, L-arginine is converted to ornithine and urea (B33335), while lauric acid enters the fatty acid metabolism cycle. nih.govearthwormexpress.com

Due to its efficacy and metabolic profile, ELA has been approved by various regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), for use as a preservative in certain food and cosmetic products. nih.govwikipedia.orgnih.gov Research has extensively covered its application in food preservation to improve microbiological safety and in cosmetic formulations, such as anti-dandruff shampoos and anti-acne products. researchgate.netwikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| Chemical Formula | C₂₀H₄₀N₄O₃·HCl | nih.gov |

| Molecular Weight | 421.02 g/mol | nih.gov |

| Appearance | White hygroscopic powder | nih.gov |

| Solubility in Water | > 247 g/kg at 20°C | nih.govfao.org |

| Melting Point | 50.5°C to 58°C | nih.gov |

| pKa | Approximately 10–11 | nih.govmdpi.com |

| Stability | Stable for over 2 years at room temperature in a closed container. | nih.govmdpi.comfao.org |

| Classification | Cationic Surfactant | nih.govmdpi.com |

Identification of Critical Knowledge Gaps and Unexplored Research Areas

Despite the extensive body of research on ELA's antimicrobial properties and acute toxicity, several critical knowledge gaps remain. The current academic literature points to a notable lack of long-term studies. While numerous short-term and sub-chronic toxicity studies have been conducted, establishing its rapid metabolism and low acute toxicity, there is a scarcity of comprehensive long-term carcinogenicity and chronic toxicity data. foodstandards.gov.auearthwormexpress.com This is often considered acceptable by regulatory bodies because the compound is not genotoxic and breaks down into common dietary components, but it remains a gap in the complete toxicological profile. foodstandards.gov.au

Another significant unexplored area is the long-term impact of repeated inhalation exposure. Concerns have been raised regarding the use of ELA in sprayable cosmetic products due to evidence of respiratory irritation in acute inhalation studies, and the long-term effects remain unknown. industrialchemicals.gov.au Furthermore, while ELA is considered biodegradable, detailed, long-term ecological studies on its impact on various ecosystems, resulting from widespread use in consumer and food products, are not thoroughly documented.

Proposed Research Trajectories for Enhanced Understanding and Application

Future research should focus on overcoming ELA's limitations, such as its low solubility at low temperatures, which can lead to crystallization and restrict its application range. google.com A promising trajectory is the development of novel delivery systems. Microencapsulation, for instance, has been proposed as a method to create ELA microcapsule powders, which can enhance its solubility, stability, and ease of use in processing, transportation, and storage. google.com

Further investigation into the incorporation of ELA into active food packaging is warranted. unimore.it Studies on its integration into polymer films like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) or polyvinyl alcohol/starch blends demonstrate its potential to create antimicrobial packaging that extends the shelf life of food products. mdpi.comunimore.it Research should continue to explore its compatibility with different biopolymers and nanomaterials, such as cellulose (B213188) nanocrystals, to formulate stable and effective emulsions, foams, and packaging materials with synergistic properties. mdpi.comscience.gov

To address the identified knowledge gaps, a critical research trajectory involves conducting comprehensive long-term toxicological studies. While its metabolites are considered safe, dedicated studies on the chronic effects of ELA itself would provide a more complete safety profile and bolster consumer confidence. foodstandards.gov.au Specifically, long-term inhalation studies are crucial to definitively assess the risks associated with its use in aerosolized products. industrialchemicals.gov.au

Furthermore, in-depth ecological risk assessments are necessary. This research should investigate the fate and effects of ELA in aquatic and terrestrial environments, considering its potential to enter ecosystems through wastewater from household and industrial use. Understanding its long-term impact on microbial communities, aquatic life, and soil health is essential for ensuring its sustainability as a widely used preservative.

A significant area for future research is the exploration of ELA's synergistic potential with other antimicrobial agents and preservation technologies. Combining ELA with other compounds can enhance its antimicrobial efficacy, broaden its spectrum of activity, and potentially lower the required concentrations of individual preservatives. nbinno.com Research has already indicated synergistic interactions with ε-polylysine against L. monocytogenes and with preservatives like sodium benzoate (B1203000) and potassium sorbate (B1223678) against spoilage yeasts. nih.govscience.gov Future studies could systematically map these interactions with a wider range of natural and chemical preservatives.

Investigating synergies with non-chemical preservation methods is another promising avenue. For example, combining ELA with mild heat has been shown to have a synergistic antibacterial effect. researchgate.net Exploring its combination with other hurdles technologies, such as pulsed electric fields or high-pressure processing, could lead to more effective and minimally processed food products. In cosmetics, combining ELA with multifunctional ingredients like glycols or non-ionic surfactants could lead to more robust, stable, and consumer-friendly formulations. nbinno.com

Table 2: Summary of Research Gaps and Proposed Future Trajectories for ELA

| Knowledge Gap | Unexplored Area | Proposed Research Trajectory |

|---|---|---|

| Long-Term Health Data | Lack of comprehensive chronic toxicity and carcinogenicity studies. foodstandards.gov.auearthwormexpress.com | Conduct multi-year toxicological studies to build a complete long-term safety profile. |

| Inhalation Safety | Unknown nature of long-term effects from repeated inhalation exposure. industrialchemicals.gov.au | Perform dedicated chronic inhalation studies to assess risks in sprayable product applications. |

| Ecological Impact | Insufficient data on the long-term environmental fate and impact of widespread use. | Initiate comprehensive ecological risk assessments focusing on aquatic and terrestrial ecosystems. |

| Formulation Limitations | Poor solubility at low temperatures leading to crystallization. google.com | Develop novel delivery systems such as microencapsulation and advanced polymer-based films. unimore.itgoogle.com |

| Complex Chemistry | Incomplete understanding of the multicomponent system formed during hydrolysis. mdpi.comnih.gov | Investigate the dynamic interactions and individual antimicrobial contributions of ELA and its hydrolytic byproducts. |

| Antimicrobial Efficacy | Potential for enhanced performance through combination strategies. | Explore synergistic interactions with other antimicrobials (e.g., ε-polylysine) and non-chemical hurdles (e.g., mild heat). nih.govresearchgate.net |

Q & A

Q. What is the chemical synthesis pathway for ethyl lauroyl arginate hydrochloride, and how can researchers optimize reaction conditions for purity?

ELA is synthesized via a two-step process: (1) esterification of L-arginine with ethanol to form ethyl arginate, followed by (2) acylation with lauroyl chloride. The reaction occurs in aqueous media at 10–15°C and pH 6.7–6.9 to minimize side reactions. Post-synthesis, ELA is recovered as a hydrochloride salt through filtration and drying . To optimize purity, monitor lauric acid and arginine derivatives as impurities using HPLC with UV detection (210 nm) .

Q. What is the mechanism of ELA’s antimicrobial activity, and how can researchers validate it experimentally?

ELA, a cationic surfactant, disrupts microbial membranes by denaturing proteins and increasing permeability, leading to cell death. To validate this:

- Use transmission electron microscopy (TEM) to visualize membrane damage in E. coli or S. aureus .

- Measure ion leakage (e.g., K⁺ efflux) via conductivity assays .

- Compare minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria using broth microdilution (CLSI guidelines) .

Q. Which analytical methods are most reliable for quantifying ELA in complex matrices like food or biological samples?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize extraction using ultrasound-assisted solvent extraction (e.g., acetonitrile:water, 80:20) to achieve recoveries >90% .

- HPLC-UV : Use a C18 column with mobile phase gradients (water/acetonitrile + 0.1% formic acid) for separation, detecting at 210 nm .

Advanced Research Questions

Q. How do pH and temperature affect ELA’s stability and efficacy, and how can these variables be controlled in experimental designs?

ELA is stable at pH 3–7 and temperatures ≤25°C but degrades rapidly at pH <3 or >50°C. For stability studies:

- Conduct accelerated stability tests (40°C/75% RH) over 6 months, monitoring degradation products (e.g., lauric acid) via GC-MS .

- In formulations, use buffering agents (e.g., citrate-phosphate buffers) to maintain pH 4–5, which balances stability and antimicrobial activity .

Q. What experimental strategies can enhance ELA’s synergistic effects with other antimicrobial agents or preservation technologies?

- Hurdle technology : Combine ELA with high-pressure processing (HPP; 400–600 MPa) to reduce Listeria monocytogenes viability in meat by 5-log CFU/g .

- Edible films : Incorporate ELA (0.5–1.0% w/w) into chitosan-polyvinyl alcohol matrices, testing biofilm inhibition using crystal violet assays .

- D-optimal mixture design : Evaluate synergies with nisin or ε-polylysine using fractional inhibitory concentration (FIC) indices .

Q. How can researchers address contradictions in ELA’s efficacy data across different microbial strains or food matrices?

- Perform strain-specific genomic analysis (e.g., membrane protein expression in Pseudomonas vs. Lactobacillus) to identify resistance mechanisms .

- Use response surface methodology (RSM) to model ELA’s efficacy in lipid-rich vs. aqueous matrices, accounting for partition coefficients (log P >10 in oil-water systems) .

Q. What metabolomic approaches are suitable for tracking ELA’s degradation and metabolic fate in vivo?

- Plasma hydrolysis studies : Incubate ELA with human plasma, analyzing metabolites (ethanol, lauric acid, arginine) via LC-QTOF-MS .

- Toxicokinetic modeling : Use compartmental models to predict ELA’s half-life (t₁/₂ ≈ 2–4 hrs) and urinary excretion profiles .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response data for ELA’s antimicrobial activity?

- Fit data to sigmoidal models (e.g., log-logistic) using software like R (drc package) or GraphPad Prism .

- Report EC₅₀ values with 95% confidence intervals and assess goodness-of-fit via residual plots .

Q. What protocols ensure reproducibility in ELA-containing active packaging studies?

- Standardize film preparation: Solvent-casting with ELA (0.1–0.5% w/w) in chitosan/glycerol (3:1 ratio), dried at 25°C/50% RH .

- Validate antimicrobial activity using ISO 22196:2011 (plastic surfaces) or ASTM E2149-13 (liquid suspensions) .

Regulatory and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.